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molecular formula C8H5BrFN3 B1377235 7-Bromo-5-fluoroquinazolin-2-amine CAS No. 1379341-83-9

7-Bromo-5-fluoroquinazolin-2-amine

Cat. No. B1377235
M. Wt: 242.05 g/mol
InChI Key: DIHXWNSPRGKGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187462B2

Procedure details

7-Bromo-5-fluoro-quinazolin-2-amine (8.02 g, 33.1 mmol, 1.00 equiv), Pd(OAc)2 (750 mg, 3.34 mmol, 0.10 equiv), 1,3-bis(dicyclohexylphosphino)propane bis(tetrafluoroborate) (2.04 g, 3.22 mmol, 0.10 equiv) and K2CO3 (9.27 g, 66.4 mmol, 2.00 equiv) were suspended together in DMF (100 ml) under nitrogen and treated with anhydrous MeOH (13.5 mL, 333 mmol, 10 equiv). The flask was thoroughly flushed with carbon monoxide, and then heated to 100° C. with a continuous flow of carbon monoxide, which was switched to a static positive pressure on reaching temperature. After 6 h the reaction was cooled. The mixture was diluted with water (200 mL) and extracted twice into EtOAc. The combined organic phases were washed with water and brine, dried (Na2SO4), filtered and concentrated in vacuo to afford a crude orange solid (6.76 g) which was absorbed onto SiO2 and purified by automated SiO2 chromatography eluting with an EtOAc/heptane gradient (0 to 100% EtOAc) to afford 4.30 g (59%) of methyl 2-amino-5-fluoroquinazoline-7-carboxylate as a pale orange solid: 1H NMR (400 MHz, CDCl3) δ 9.35 (s, 1H), 8.07 (s, 1H), 7.48 (dd, J=10.0, 1.0 Hz, 1H), 5.35 (br s, 2H), 3.98 (s, 3H); LCMS: MH+222.2
Quantity
8.02 g
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step Two
Name
Quantity
9.27 g
Type
reactant
Reaction Step Three
Name
Quantity
13.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
750 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[N:7][C:8]([NH2:12])=[N:9]2)=[C:4]([F:13])[CH:3]=1.F[B-](F)(F)F.F[B-](F)(F)F.C1(P(C2CCCCC2)CCCP(C2CCCCC2)C2CCCCC2)CCCCC1.[C:53]([O-:56])([O-])=[O:54].[K+].[K+].[CH3:59]O>CN(C=O)C.CC([O-])=O.CC([O-])=O.[Pd+2]>[NH2:12][C:8]1[N:7]=[CH:6][C:5]2[C:10](=[CH:11][C:2]([C:53]([O:56][CH3:59])=[O:54])=[CH:3][C:4]=2[F:13])[N:9]=1 |f:1.2.3,4.5.6,9.10.11|

Inputs

Step One
Name
Quantity
8.02 g
Type
reactant
Smiles
BrC1=CC(=C2C=NC(=NC2=C1)N)F
Step Two
Name
Quantity
2.04 g
Type
reactant
Smiles
F[B-](F)(F)F.F[B-](F)(F)F.C1(CCCCC1)P(CCCP(C1CCCCC1)C1CCCCC1)C1CCCCC1
Step Three
Name
Quantity
9.27 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
13.5 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
750 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was thoroughly flushed with carbon monoxide
TEMPERATURE
Type
TEMPERATURE
Details
After 6 h the reaction was cooled
Duration
6 h
ADDITION
Type
ADDITION
Details
The mixture was diluted with water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted twice into EtOAc
WASH
Type
WASH
Details
The combined organic phases were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a crude orange solid (6.76 g) which
CUSTOM
Type
CUSTOM
Details
was absorbed onto SiO2
CUSTOM
Type
CUSTOM
Details
purified by automated SiO2 chromatography
WASH
Type
WASH
Details
eluting with an EtOAc/heptane gradient (0 to 100% EtOAc)

Outcomes

Product
Name
Type
product
Smiles
NC1=NC2=CC(=CC(=C2C=N1)F)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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